2-(4-Methylpiperazin-1-yl)-5-(piperidin-1-ylsulfonyl)aniline hydrochloride
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Overview
Description
2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both piperazine and piperidine rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final coupling of the piperidine and piperazine rings with the aniline moiety is achieved through various coupling reactions, such as Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylpiperidin-1-ylsulfonyl)aniline
- 4-(3-methylpiperidin-1-yl)sulfonylaniline
- 4-(3-methylpiperidyl)sulfonylphenylamine
Uniqueness
Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline hydrochloride is unique due to the presence of both piperazine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications.
Properties
Molecular Formula |
C16H27ClN4O2S |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline;hydrochloride |
InChI |
InChI=1S/C16H26N4O2S.ClH/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20;/h5-6,13H,2-4,7-12,17H2,1H3;1H |
InChI Key |
SOQABOFFUBBJFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N.Cl |
Origin of Product |
United States |
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